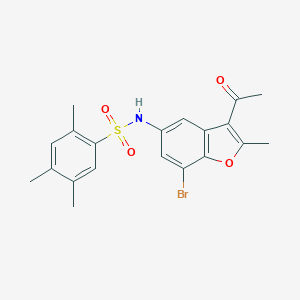![molecular formula C28H25NO5S B281004 Ethyl 5-[(2-naphthylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281004.png)
Ethyl 5-[(2-naphthylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-[(2-naphthylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate, also known as NSC 95397, is a chemical compound that has been studied for its potential use in cancer treatment. This compound belongs to the class of naphthoquinone derivatives and has shown promising results in various preclinical studies.
Mécanisme D'action
The exact mechanism of action of Ethyl 5-[(2-naphthylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate 95397 is not fully understood. However, it is believed to act by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the stabilization and activation of various proteins that are important for cancer cell survival. Inhibition of HSP90 by this compound 95397 leads to the degradation of these proteins and ultimately results in cancer cell death.
Biochemical and Physiological Effects:
This compound 95397 has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and survival of cancer cells, induce apoptosis, and inhibit cell migration and invasion. In addition, this compound 95397 has been shown to inhibit the activity of various signaling pathways that are important for cancer cell survival, such as the PI3K/Akt/mTOR pathway.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 5-[(2-naphthylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate 95397 has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be easily purified using column chromatography. In addition, it has been extensively studied in preclinical models and has shown promising results in various cancer cell lines. However, one limitation of this compound 95397 is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of Ethyl 5-[(2-naphthylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate 95397. One potential direction is to investigate its efficacy in combination with other anticancer drugs. Another direction is to study its potential use in the treatment of other types of cancer, such as pancreatic and ovarian cancer. In addition, further studies are needed to fully understand the mechanism of action of this compound 95397 and its potential side effects.
Méthodes De Synthèse
The synthesis of Ethyl 5-[(2-naphthylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate 95397 involves the reaction of 2-naphthylsulfonamide with ethyl 5-amino-2-propylnaphtho[1,2-b]furan-3-carboxylate in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
Ethyl 5-[(2-naphthylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate 95397 has been extensively studied for its potential use in cancer treatment. It has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Studies have also shown that this compound 95397 can induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells.
Propriétés
Formule moléculaire |
C28H25NO5S |
|---|---|
Poids moléculaire |
487.6 g/mol |
Nom IUPAC |
ethyl 5-(naphthalen-2-ylsulfonylamino)-2-propylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C28H25NO5S/c1-3-9-25-26(28(30)33-4-2)23-17-24(21-12-7-8-13-22(21)27(23)34-25)29-35(31,32)20-15-14-18-10-5-6-11-19(18)16-20/h5-8,10-17,29H,3-4,9H2,1-2H3 |
Clé InChI |
LZWFQGSWFQZHLC-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)OCC |
SMILES canonique |
CCCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280922.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280924.png)
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280926.png)

![3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B280930.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxy-1-naphthyl]thiophene-2-sulfonamide](/img/structure/B280936.png)
![Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280937.png)
![5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280939.png)
![6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B280941.png)
![Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280945.png)
![5-({[4-(Acetylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid](/img/structure/B280946.png)
![2-{[(4-Chloro-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280949.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-ethoxybenzenesulfonamide](/img/structure/B280952.png)

